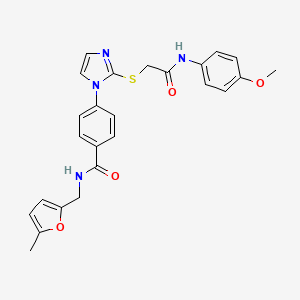

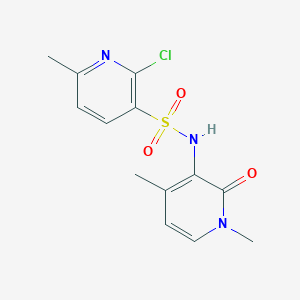

N1-isopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-isopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide, also known as PNB-001, is a novel compound with potential therapeutic applications. It is a small molecule inhibitor of the protein-protein interaction between the cancer-associated transcription factor c-Myc and its partner protein Max.

Scientific Research Applications

Organogels as Drug Delivery Vehicles

Aminoalcohol-based bis-(aminoalcohol)oxalamides have been explored for developing drug depot systems, illustrating as a novel dermal and topical drug delivery vehicle for non-steroidal anti-inflammatory drug molecules. These compounds, due to their supramolecular organogel structures, can effectively control the release rate of drugs, showing potential for precise delivery of therapeutic agents. The study demonstrates how the release profiles can be fine-tuned by selecting the appropriate gelator-fatty acid ethyl ester (FAE) combination, providing a customizable approach to drug delivery systems (Uzan et al., 2016).

Electrocatalytic Synthesis Applications

Mesoporous nitrogen-doped carbon derived from the ionic liquid, which can be chemically related to oxalamide derivatives, has been shown to be a highly active, cost-effective, and selective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This application signifies the potential of oxalamide-related compounds in facilitating safe, sustainable, and economical methods for chemical synthesis, highlighting their role in green chemistry and industrial applications (Fellinger et al., 2012).

Synthesis of Di- and Mono-Oxalamides

A novel synthetic approach utilizing oxalamides for the production of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides showcases the versatility of oxalamide derivatives in organic synthesis. This method offers a high-yielding, operationally simple route to anthranilic acid derivatives and oxalamides, demonstrating the compound's utility in expanding the toolkit available for synthetic chemists (Mamedov et al., 2016).

Material Science and Polymer Modification

Oxalamide derivatives have also been utilized to modulate the crystalline structure and thermal stability of polymers, such as poly(1,4-butylene adipate). The incorporation of a specific oxalamide derivative acted as an effective nucleating agent, significantly enhancing the crystallization rate and modifying the polymorphic structure of the polymer. This application underscores the role of oxalamide derivatives in material science, particularly in improving polymer properties for industrial applications (Yang et al., 2017).

properties

IUPAC Name |

N-[4-(2-phenylmorpholin-4-yl)butyl]-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3/c1-15(2)21-19(24)18(23)20-10-6-7-11-22-12-13-25-17(14-22)16-8-4-3-5-9-16/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHGSMBWEGBDBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCCCCN1CCOC(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-[(E)-2-[4-chloro-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2913796.png)

![3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2913797.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2913799.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B2913802.png)

![4-[2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]morpholine-3-carbonitrile](/img/structure/B2913804.png)

![7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2913806.png)

![8-fluoro-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2913807.png)

![N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![2-(methylthio)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2913810.png)